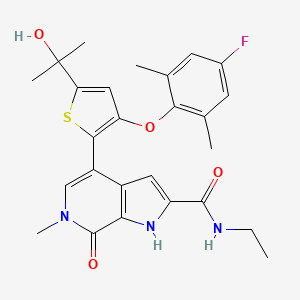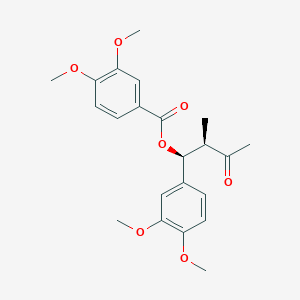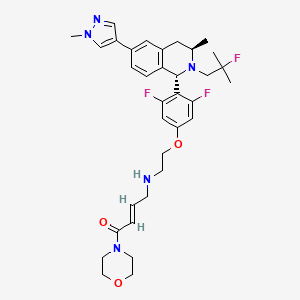
Almorexant (|AS,1S) isomer-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Almorexant (|AS,1S) isomer-13C,d3 is a derivative of Almorexant, a compound known for its role as an orexin receptor antagonist. Orexin receptors are involved in the regulation of sleep and wakefulness, making Almorexant and its derivatives of significant interest in the treatment of sleep disorders such as insomnia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Almorexant (|AS,1S) isomer-13C,d3 typically involves several steps, including the introduction of isotopic labels (13C and d3) into the Almorexant molecule. The synthetic route may involve:
Starting Materials: Specific precursors that contain the desired isotopic labels.
Reaction Conditions: Controlled temperature, pressure, and pH to ensure the correct incorporation of isotopic labels.
Catalysts and Reagents: Use of catalysts to facilitate the reaction and reagents to introduce the isotopic labels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes:
Optimization of Reaction Conditions: Ensuring that the reaction is efficient and yields a high purity product.
Purification Techniques: Methods such as chromatography to isolate the desired isomer.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Almorexant (|AS,1S) isomer-13C,d3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Almorexant (|AS,1S) isomer-13C,d3 has several scientific research applications, including:
Chemistry: Studying the reactivity and stability of isotopically labeled compounds.
Biology: Investigating the role of orexin receptors in various physiological processes.
Medicine: Developing new treatments for sleep disorders and other conditions related to orexin receptor activity.
Industry: Use in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Almorexant (|AS,1S) isomer-13C,d3 involves its interaction with orexin receptors. By binding to these receptors, the compound inhibits their activity, leading to:
Reduced Wakefulness: Promoting sleep and reducing insomnia.
Modulation of Other Physiological Processes: Such as appetite and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Suvorexant: Another orexin receptor antagonist used to treat insomnia.
Lemborexant: A newer orexin receptor antagonist with similar applications.
Comparison
Uniqueness: Almorexant (|AS,1S) isomer-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism.
Efficacy: The efficacy of Almorexant and its derivatives may vary compared to other orexin receptor antagonists, depending on their specific binding affinities and pharmacological profiles.
Propiedades
Fórmula molecular |
C29H31F3N2O3 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1/i1+1D3 |
Clave InChI |
DKMACHNQISHMDN-FCPFFEOVSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])NC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
SMILES canónico |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)







